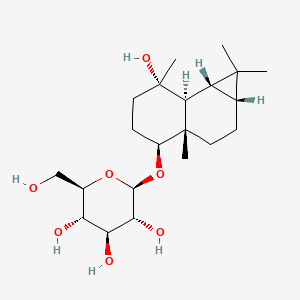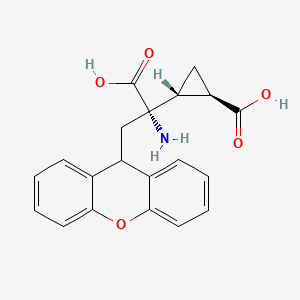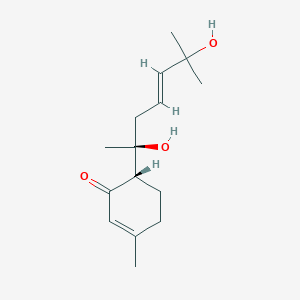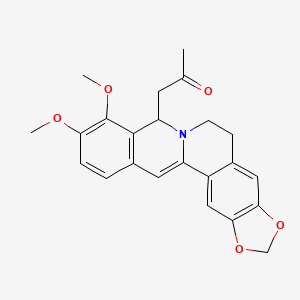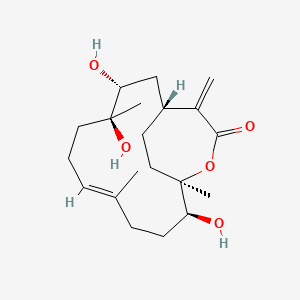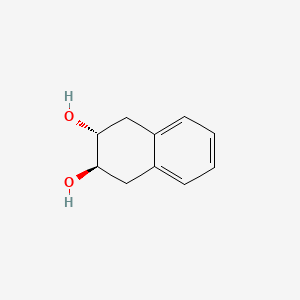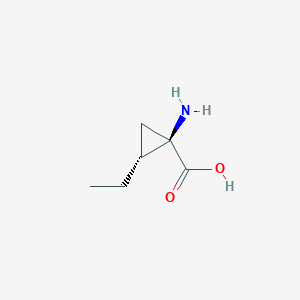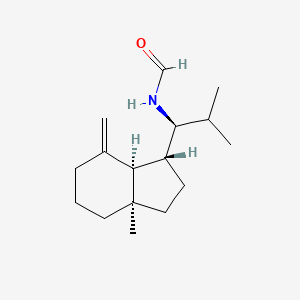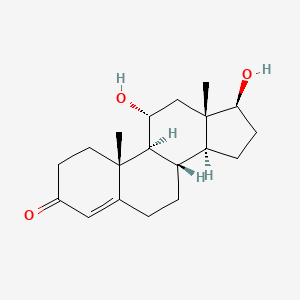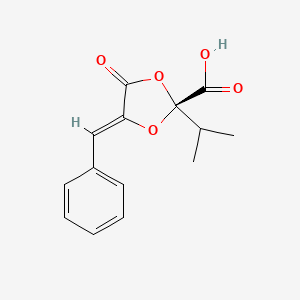
Guignardic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guignardic acid is a natural product found in Guignardia with data available.
Aplicaciones Científicas De Investigación
Phytotoxicity and Plant Pathology
Guignardic acid, identified as a secondary metabolite from Guignardia bidwellii, exhibits significant phytotoxic activities. It has been found in the extracts of cultures from G. bidwellii and plays a role in the infection process of this fungus on plants like Vitis vinifera (grapevine). The presence of guignardic acid in planta of G. bidwellii-infected leaves indicates its potential role as a virulence factor in the formation of lesions upon infection (Buckel et al., 2017). Additionally, phenguignardic acid, a related compound, has been studied for its phytotoxic and antimicrobial activities, suggesting a role in the defense mechanisms of plants against pathogens (Molitor et al., 2012).
Biochemical Synthesis and Structural Analysis
Guignardic acid has been the subject of structural and synthetic studies to understand its chemical properties and potential applications. It is synthesized from deamination products of amino acids such as phenylalanine and valine. The compound’s structure has been elucidated using spectroscopic data, and its synthesis has provided insights into its biochemical properties (Rodrigues-Heerklotz et al., 2001). The successful synthesis of guignardic acid and its analogs also allows for further exploration of its biological activities and potential applications in various fields.
Potential Applications in Agriculture
The phytotoxic nature of guignardic acid suggests potential applications in agriculture, particularly in the development of new herbicides of natural origin. The ability of guignardic acid to inhibit the growth of certain plants could be harnessed to control unwanted vegetation or in the study of plant-pathogen interactions. This aspect is particularly relevant in the context of sustainable agriculture and the search for eco-friendly pest management strategies (Molitor & Beyer, 2014).
Propiedades
Nombre del producto |
Guignardic acid |
|---|---|
Fórmula molecular |
C14H14O5 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(2S,4Z)-4-benzylidene-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-9(2)14(13(16)17)18-11(12(15)19-14)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)/b11-8-/t14-/m0/s1 |
Clave InChI |
UDHDTCIFHXXHPE-MSKHEQNASA-N |
SMILES isomérico |
CC(C)[C@@]1(O/C(=C\C2=CC=CC=C2)/C(=O)O1)C(=O)O |
SMILES canónico |
CC(C)C1(OC(=CC2=CC=CC=C2)C(=O)O1)C(=O)O |
Sinónimos |
guignardic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1248877.png)
